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molecular formula C9H7F2NO3S B8330986 4-Cyano-2,6-difluorobenzyl methanesulfonate

4-Cyano-2,6-difluorobenzyl methanesulfonate

Cat. No. B8330986
M. Wt: 247.22 g/mol
InChI Key: YKPJCGLEIYYUEP-UHFFFAOYSA-N
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Patent
US07781424B2

Procedure details

A mixture of 4-cyano-2,6-difluorobenzyl methanesulfonate (1.61 g, 6.51 mmol; see step (iv) above) and sodium azide (0.72 g, 0.0111 mol) in 10 mL of water and 20 mL of DMF was stirred at room temperature overnight. The resultant was subsequently poured into 200 mL of water and extracted three times with diethyl ether. The combined ethereal phase was washed five times with water, dried (Na2SO4) and evaporated. A small sample was evaporated for NMR purposes and the product crystallised. The rest was evaporated cautiously but not until complete dryness. Yield (theoretically 1.26 g) was assumed to be almost quantitative based on NMR and analytical HPLC.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][C:7]1[C:12]([F:13])=[CH:11][C:10]([C:14]#[N:15])=[CH:9][C:8]=1[F:16])(=O)=O.[N-:17]=[N+:18]=[N-].[Na+].C[N:22](C=O)C>O>[N:15]([CH2:14][C:10]1[CH:11]=[C:12]([F:13])[C:7]([C:6]#[N:22])=[C:8]([F:16])[CH:9]=1)=[N+:17]=[N-:18] |f:1.2|

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
CS(=O)(=O)OCC1=C(C=C(C=C1F)C#N)F
Name
Quantity
0.72 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
WASH
Type
WASH
Details
The combined ethereal phase was washed five times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
A small sample was evaporated for NMR purposes
CUSTOM
Type
CUSTOM
Details
the product crystallised
CUSTOM
Type
CUSTOM
Details
The rest was evaporated cautiously but not until complete dryness
CUSTOM
Type
CUSTOM
Details
Yield (theoretically 1.26 g)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N(=[N+]=[N-])CC1=CC(=C(C#N)C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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